molecular formula C10H15NO2 B15260743 2-(Ethoxymethyl)-4-methoxyaniline

2-(Ethoxymethyl)-4-methoxyaniline

Cat. No.: B15260743
M. Wt: 181.23 g/mol
InChI Key: ZWIZHRHSAUFJTP-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)-4-methoxyaniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the amino group is substituted with an ethoxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxymethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Ethoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The ethoxymethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-4-methoxyaniline
  • 2-(Ethoxymethyl)-4-ethoxyaniline
  • 2-(Methoxymethyl)-4-ethoxyaniline

Uniqueness

2-(Ethoxymethyl)-4-methoxyaniline is unique due to the specific combination of ethoxymethyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(ethoxymethyl)-4-methoxyaniline

InChI

InChI=1S/C10H15NO2/c1-3-13-7-8-6-9(12-2)4-5-10(8)11/h4-6H,3,7,11H2,1-2H3

InChI Key

ZWIZHRHSAUFJTP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=CC(=C1)OC)N

Origin of Product

United States

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